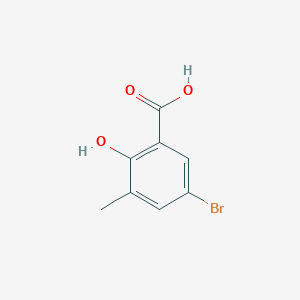

5-Bromo-2-hydroxy-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKOYICVWKQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377414 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36194-82-8 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and professionals in drug development and chemical synthesis.

Core Identification and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a carboxyl group, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring makes it a valuable building block in organic synthesis, particularly for pharmaceuticals.

The definitive identifier for this compound is its CAS Number: 36194-82-8 .[1][2][3][4][5]

Chemical Structure

The structural arrangement of functional groups dictates the reactivity and properties of the molecule. The hydroxyl and carboxylic acid groups are ortho to each other, allowing for potential intramolecular hydrogen bonding. The methyl and bromo substituents influence the electronic and steric environment of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 36194-82-8 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-3-methylsalicylic acid | [1] |

| Appearance | Solid (Typical) | [6] |

| Purity | ≥97% (Commercially available) | [2] |

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (bromination) of the precursor, 2-hydroxy-3-methylbenzoic acid. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing and activating, alongside the meta-directing and deactivating carboxylic acid (-COOH) group, are crucial in determining the regioselectivity of the bromination.

Reaction Principle

The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. In this case, the powerful directing effect of the hydroxyl group primarily governs the position of bromination, leading to substitution at the para position relative to it, which is the C5 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the bromination of phenolic compounds.

-

Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Preparation of Brominating Agent: In the dropping funnel, prepare a solution of molecular bromine (Br₂) in the same solvent.

-

Controlled Addition: Cool the flask containing the starting material in an ice bath. Add the bromine solution dropwise with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Reaction Quenching and Product Precipitation: Once the reaction is complete, pour the mixture into ice-cold water. This will quench the reaction and precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acid and inorganic by-products.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization and Data Interpretation

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear as doublets due to coupling with each other. The methyl protons will be a singlet. The hydroxyl and carboxylic acid protons will also likely appear as singlets.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the successful synthesis and structure. The chemical shifts will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenolic hydroxyl group, a C=O stretch for the carboxylic acid, C=C stretches for the aromatic ring, and a C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the molecular weight of this compound should be observed. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[7]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations.

Role as a Synthetic Intermediate

This compound is a valuable building block for the synthesis of various therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of antidiabetic drugs.[8] The bromo- and hydroxyl- functionalities provide reactive sites for cross-coupling reactions and etherification, respectively, enabling the construction of more elaborate molecular architectures.

Caption: Synthetic utility of this compound in API synthesis.

The biological activities of derivatives of hydroxyl- and bromo- substituted benzoic acids are well-documented, encompassing antimicrobial, anti-inflammatory, and antioxidant properties.[9] This suggests that the core structure of this compound can be a valuable scaffold for the development of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

-

Causes skin irritation (H315) [1]

-

Causes serious eye irritation (H319) [1]

-

May cause respiratory irritation (H335) [1]

Recommended Handling Procedures

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Ventilation | Use only outdoors or in a well-ventilated area. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Commercial suppliers often recommend storage at 4°C under nitrogen.[2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound, identified by CAS number 36194-82-8, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development. A thorough understanding of its synthesis, guided by the principles of electrophilic aromatic substitution, and its characterization through modern spectroscopic techniques are fundamental for its effective utilization. Its versatile structure provides a platform for the creation of novel molecules with potential therapeutic value. Adherence to strict safety protocols is imperative when handling this compound to ensure a safe and productive research environment.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (2021, September 2). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2013, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

Sources

- 1. This compound | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 36194-82-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 36194-82-8 [sigmaaldrich.com]

- 6. 3-Bromo-2-hydroxy-5-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS No. 36194-82-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes computational data with field-proven experimental methodologies. While specific experimental data for this compound is not widely published, we leverage data from structurally analogous compounds to provide reliable estimates and context. This guide details the molecular identity, computed physicochemical parameters, expected experimental properties, and a full spectroscopic profile. Crucially, it includes validated, step-by-step protocols for the experimental determination of key properties such as melting point, solubility, and pKa, empowering researchers to perform their own characterization.

Molecular Identity and Structure

This compound, also known as 5-bromo-3-methylsalicylic acid, is a polysubstituted aromatic carboxylic acid. Its structure is built upon a salicylic acid scaffold, which is fundamental to many pharmaceutical compounds. The strategic placement of a bromine atom and a methyl group modifies the electronic and steric properties of the parent molecule, influencing its reactivity, binding affinity, and metabolic stability.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36194-82-8 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)O)Br | [1][3] |

| InChIKey | YMYKOYICVWKQFQ-UHFFFAOYSA-N | [1][3] |

| Synonyms | 5-Bromo-3-methylsalicylic acid, 5-BROMO-2-HYDROXY-3-METHYLBENZENECARBOXYLIC ACID | [1][2] |

Structural Insights for Drug Development: The core salicylic acid moiety provides a key bidentate chelation site through its carboxylic acid and ortho-hydroxyl groups, a feature often exploited in targeting metalloenzymes. The bromine atom at the 5-position is a lipophilic, electron-withdrawing group that can enhance membrane permeability and potentially introduce halogen bonding interactions with target proteins. The methyl group at the 3-position is a small, lipophilic, electron-donating group that can influence the acidity of the neighboring hydroxyl group and provide a steric handle to modulate binding selectivity.

Caption: Structural relationship of the target compound to key analogues.

Computed Physicochemical Properties

Computational models provide a valuable in silico profile of a compound's behavior, guiding experimental design and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following parameters were computed using established algorithms.

| Property | Value | Interpretation & Significance | Source |

| XLogP3 | 3.4 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. | [1][3] |

| LogP | 2.16 | A lower computed value, but still in the lipophilic range. This discrepancy highlights the importance of experimental validation. | [2] |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | Suggests good oral bioavailability, as it is well below the 140 Ų threshold often associated with poor absorption. | [1][2] |

| Hydrogen Bond Donors | 2 | The carboxylic acid and hydroxyl protons are available for H-bonding, crucial for target interaction. | [2] |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and two hydroxyl oxygens can accept H-bonds. | [1] |

| Rotatable Bond Count | 1 | The C-C bond between the ring and the carboxyl group allows for conformational flexibility, which can be critical for fitting into a binding pocket. | [2] |

Experimental Physical Properties & Protocols

Direct experimental data for this compound is sparse in the literature. Therefore, we present data from its closest structural analogue, 5-Bromosalicylic acid , as a scientifically grounded proxy and provide robust protocols for definitive characterization.

Appearance

The compound is expected to be a white to off-white or beige crystalline solid at room temperature, consistent with the appearance of related substituted benzoic acids.[4]

Melting Point

A sharp, defined melting point is a primary indicator of compound purity. While no specific melting point is published for the title compound, its analogue 5-Bromosalicylic acid (CAS 89-55-4) has a reported melting range of 159-166 °C .[4][5][6] The addition of a methyl group may slightly alter this value due to changes in crystal lattice packing and molecular weight.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak.

-

Methodology:

-

Calibrate the DSC instrument using an indium standard.

-

Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.

-

Crimp the pan to enclose the sample. An empty, crimped pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from 25 °C to 200 °C at a rate of 10 °C/min.

-

The onset temperature of the large endothermic peak in the resulting thermogram is recorded as the melting point.

-

-

Trustworthiness: This method is highly reproducible and provides a thermodynamically accurate melting point. A broad peak suggests the presence of impurities or multiple crystalline forms (polymorphs).

Solubility

Solubility is a critical parameter for drug development, impacting formulation, bioavailability, and assay development. Quantitative data for this compound is not available. Based on its structure—containing both polar (carboxyl, hydroxyl) and non-polar (brominated aromatic ring, methyl group) regions—it is expected to be:

-

Poorly soluble in neutral aqueous media.

-

Soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone.

-

Soluble in basic aqueous solutions (e.g., 1M NaOH) due to the deprotonation of the acidic carboxylic acid and phenol groups to form a more soluble salt.

Protocol: Kinetic Solubility Measurement by UV-Vis Spectroscopy

-

Principle: A supersaturated stock solution of the compound in DMSO is diluted into an aqueous buffer. After equilibration, any precipitated compound is removed, and the concentration of the remaining soluble compound is measured via its UV absorbance.

-

Methodology:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Generate a standard curve by making serial dilutions of the stock solution in DMSO/PBS (50:50) and measuring the absorbance at the compound's λ_max (determined by an initial wavelength scan).

-

In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filter the plate to remove any precipitate.

-

Measure the UV absorbance of the filtered solution at the predetermined λ_max.

-

Calculate the concentration of the soluble compound using the standard curve. This value represents the kinetic solubility.

-

-

Causality: This assay mimics the conditions a compound might experience upon injection of a DMSO stock into an aqueous biological medium, providing a highly relevant measure for early-stage drug discovery screening.

Acidity (pKa)

The pKa values of the carboxylic acid and the phenolic hydroxyl group are critical determinants of the compound's charge state at physiological pH, which in turn governs its solubility, membrane transport, and receptor binding. No experimental pKa has been published. However, we can infer its approximate value from related compounds:

The electron-withdrawing bromine atom in 5-bromosalicylic acid stabilizes the carboxylate anion, making it a stronger acid (lower pKa) than salicylic acid. In our target molecule, the electron-donating methyl group at the 3-position will have a slight counteracting effect. Therefore, the pKa of the carboxylic acid is expected to be slightly higher than that of 5-bromosalicylic acid, likely in the range of 2.7 - 2.9 . The pKa of the phenolic hydroxyl group is expected to be in the range of 8-10.

Protocol: pKa Determination by Potentiometric Titration

-

Principle: The compound is dissolved in a co-solvent system and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

-

Methodology:

-

Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., 50:50 methanol:water).

-

Place the solution in a thermostatted beaker with a magnetic stirrer.

-

Calibrate a pH electrode and place it in the solution.

-

Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.

-

-

Self-Validation: The shape of the titration curve and its derivative plot (dpH/dV) provide an internal validation of the measurement quality. A sharp inflection at the equivalence point confirms an accurate titration.

Spectroscopic Profile & Characterization Workflow

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While spectra for the title compound are not publicly available, we can predict the key features and use data from 5-Bromosalicylic acid for illustration.

Caption: A validated workflow for comprehensive compound characterization.

¹H NMR Spectroscopy

-

Predicted Spectrum (in DMSO-d₆):

-

~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

-

~10.0 ppm (s, 1H, broad): Phenolic hydroxyl proton (-OH).

-

~7.8 ppm (d, 1H): Aromatic proton at C4, ortho to the methyl group.

-

~7.6 ppm (d, 1H): Aromatic proton at C6, ortho to the carboxyl group.

-

~2.2 ppm (s, 3H): Methyl group protons (-CH₃).

-

¹³C NMR Spectroscopy

-

Predicted Spectrum (in DMSO-d₆):

-

~170 ppm: Carboxylic acid carbon (-COOH).

-

~158 ppm: Phenolic carbon (C-OH).

-

~110-140 ppm: Four aromatic carbons, including the carbon attached to bromine (C-Br) at the lower end of this range.

-

~15 ppm: Methyl carbon (-CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expected Absorptions:

-

2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.

-

~1680-1700 cm⁻¹ (strong, sharp): C=O stretch of the aryl carboxylic acid.

-

~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid and phenol.

-

-

Reference Spectrum: The FT-IR spectrum for the analogue 5-Bromosalicylic acid is well-documented and available through the NIST Chemistry WebBook, providing a reliable comparison.[8][9]

UV-Vis Spectroscopy

-

Expected Maxima (in Methanol): Salicylic acid derivatives typically show two main absorption bands. For this compound, one would expect absorption maxima (λ_max) around 210-230 nm and 300-320 nm , corresponding to π→π* transitions within the substituted benzene ring.

-

Reference Spectrum: The UV-Vis spectrum for 5-Bromosalicylic acid is available from the NIST Chemistry WebBook and shows these characteristic features.[10]

Safety and Handling

Proper handling is essential when working with any research chemical. This compound is classified with the following hazards:

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or with a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at 4°C under a nitrogen atmosphere.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- BenchChem. (2025). Physical and chemical properties of 5-Bromosalicylic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764345, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7BrO3). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- UV/Visible spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59131736, 5-Bromo-3-hydroxy-2-methylbenzoic acid. Retrieved from [Link]

- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a relevant university chemistry resource.

Sources

- 1. This compound | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromosalicylic acid technical grade, 90 89-55-4 [sigmaaldrich.com]

- 6. 5-Bromosalicylic acid | 89-55-4 [chemicalbook.com]

- 7. global.oup.com [global.oup.com]

- 8. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 9. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 10. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

5-Bromo-2-hydroxy-3-methylbenzoic acid chemical structure

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract

This compound, a halogenated derivative of salicylic acid, is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl group, a methyl group, and a bromine atom—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via electrophilic bromination, outline its characteristic spectroscopic signature for analytical verification, and explore its reactivity and potential applications as a key building block in the development of novel pharmaceutical agents and advanced materials.

Core Compound Identity and Physicochemical Properties

This compound, also known as 5-Bromo-3-methylsalicylic acid, is a solid organic compound whose utility is derived from its distinct structural features. A comprehensive understanding of its fundamental properties is the first step in its successful application in a research and development setting.

Chemical Structure and Nomenclature

The molecule consists of a benzene ring substituted with four different functional groups. The hydroxyl and carboxylic acid groups at positions 2 and 1, respectively, classify it as a salicylic acid derivative. The methyl group at position 3 and the bromine atom at position 5 complete its unique structure.

Caption: Chemical structure of this compound.

Chemical Identifiers and Properties

Quantitative data and identifiers are crucial for database searches, regulatory submissions, and computational modeling. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 5-Bromo-3-methylsalicylic acid | [1] |

| CAS Number | 36194-82-8 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)O)Br | [1] |

| InChIKey | YMYKOYICVWKQFQ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 57.53 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| Predicted logP | 2.16 | [2] |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is achieved through the regioselective bromination of its precursor, 3-methylsalicylic acid.

Mechanistic Rationale and Regioselectivity

The outcome of this synthesis is governed by the principles of electrophilic aromatic substitution. The benzene ring is influenced by three substituents:

-

-OH (Hydroxyl): A strongly activating, ortho, para-directing group.

-

-CH₃ (Methyl): A weakly activating, ortho, para-directing group.

-

-COOH (Carboxylic Acid): A moderately deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group dominates the reaction's regiochemistry. It strongly directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The ortho position (C3) is already occupied by the methyl group. The other ortho position (C1) is occupied by the carboxyl group. Therefore, the electrophilic attack occurs almost exclusively at the sterically accessible and electronically enriched para position (C5), yielding the desired product with high selectivity. Salicylic acid itself reacts readily with bromine water, indicating the high activation of the ring by the hydroxyl group[3].

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the bromination of activated aromatic rings[4][5].

Materials and Reagents:

-

Glacial Acetic Acid (solvent)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS) (brominating agent)

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

Ethanol/Water mixture (recrystallization solvent)

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylsalicylic acid (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent over-bromination or side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of cold water containing a small amount of sodium thiosulfate solution to quench any unreacted bromine. The disappearance of the orange/brown bromine color indicates a complete quench.

-

Precipitation & Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. The following spectroscopic data are predicted based on the known effects of the functional groups on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple. The two aromatic protons are not equivalent and will appear as doublets due to ortho-coupling. The methyl and two hydroxyl protons will appear as singlets.

-

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~11.0 - 13.0 Singlet (broad) 1H -COOH ~7.8 Doublet 1H Ar-H ~7.6 Doublet 1H Ar-H ~5.0 - 6.0 Singlet (broad) 1H Ar-OH | ~2.3 | Singlet | 3H | -CH₃ |

-

-

¹³C NMR: Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule.

-

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment ~170 C=O (Carboxylic Acid) ~158 C-OH ~138 C-H (Aromatic) ~135 C-H (Aromatic) ~125 C-CH₃ ~120 C-COOH ~115 C-Br | ~16 | -CH₃ |

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The spectrum for the closely related 5-bromosalicylic acid shows these characteristic peaks[8][9].

-

Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Functional Group Intensity 2500-3300 O-H stretch (Carboxylic acid, H-bonded) Broad, Strong ~1680 C=O stretch (Carboxylic acid) Strong, Sharp 1550-1600 C=C stretch (Aromatic ring) Medium ~1250 C-O stretch (Acid/Phenol) Strong | ~550 | C-Br stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and the presence of bromine.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z values of 230 and 232 , corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of H₂O (m/z 212/214), the loss of the carboxyl group as COOH (m/z 185/187), or the loss of Br (m/z 151).

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential as a multifunctional synthetic intermediate.

Reactivity Profile

The compound offers three primary sites for further chemical modification, making it a highly desirable building block.

Caption: Key reaction sites on this compound.

Applications in Drug Discovery

Substituted salicylic acids are foundational scaffolds in medicinal chemistry. Their derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties[10][11][12]. Specifically, bromo-substituted benzoic acids serve as crucial intermediates in the synthesis of modern pharmaceuticals, such as the antidiabetic drug Canagliflozin, which is derived from a 5-bromo-2-methylbenzoic acid precursor[13].

The structure of this compound makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening. For instance, the aryl bromide is a handle for introducing diverse substituents via palladium-catalyzed cross-coupling, while the acid and phenol groups allow for the attachment of various side chains to modulate properties like solubility, cell permeability, and target binding.

Hypothesized Mechanism of Action for Derivatives

Many drugs derived from salicylic acid exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. It is hypothesized that novel derivatives synthesized from this core scaffold would follow a similar mechanism.

Caption: Hypothesized inhibition of the COX pathway by derivatives of this compound.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds like 5-bromosalicylic acid, this compound should be treated as an irritant[1][14].

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward, high-yield synthesis and multiple reactive sites make it an exceptionally useful building block for researchers in medicinal chemistry and materials science. The detailed protocols and analytical data provided in this guide serve as a foundational resource for scientists looking to leverage this compound's unique structural attributes to construct novel molecules with significant therapeutic or functional potential.

References

-

Paraskevopoulos, G., et al. (2016). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 24(1), 102-114. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate (n.d.). A highly efficient strategy for the synthesis of 3-substituted salicylic acids. ResearchGate. Retrieved from [Link]

-

Wang, D. H., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Organic Letters, 17(22), 5686-5689. [Link]

-

University of Birmingham (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. University of Birmingham Research Portal. Retrieved from [Link]

-

Chemical Review and Letters (2021). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Retrieved from [Link]

-

NIST (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Rasayan J. Chem. (2009). Kinetics and Mechanism of the Bromination of Salicylic Acid. Rasayan Journal of Chemistry. Retrieved from [Link]

-

NIST (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents (1968). Preparation of 3, 5-dibromo-salicylic acid. Google Patents.

-

StackExchange (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?. Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents.

-

PubChem (n.d.). 3-Methylsalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia (n.d.). 3-Methylsalicylic acid. Wikipedia. Retrieved from [Link]

Sources

- 1. This compound | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Methylsalicylic Acid | C8H8O3 | CID 6738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 9. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 10. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 14. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Bromo-2-hydroxy-3-methylbenzoic acid is a halogenated derivative of salicylic acid that serves as a crucial building block in synthetic organic chemistry and medicinal research. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, a methyl group, and a bromine atom on the aromatic ring—provides a versatile scaffold for the development of complex molecules with significant biological activity. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust protocol for its synthesis and characterization, details critical safety and handling procedures, and explores its emerging applications in the field of drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Physicochemical Properties and Molecular Identifiers

This compound is a solid organic compound whose structure lends itself to various chemical modifications. The hydroxyl and carboxylic acid groups are key sites for esterification and amidation reactions, while the bromine atom can participate in cross-coupling reactions, making it a highly valuable intermediate.

The fundamental properties and identifiers of the compound are summarized below for quick reference.

Table 1: Core Molecular Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | PubChem[1] |

| Molecular Weight | 231.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36194-82-8 | Sigma-Aldrich |

| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)O)Br | PubChem[1] |

| InChIKey | YMYKOYICVWKQFQ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 229.95786 Da | PubChem[1] |

Synthesis and Purification

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved via the regioselective bromination of its precursor, 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid).[2][3] The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring are key to this strategy. The hydroxyl group is a strongly activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.

Given that the hydroxyl group's activating influence is dominant, electrophilic attack is directed to the positions ortho and para to it. The position para to the hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most probable site for bromination.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis based on established bromination methodologies for salicylic acids.[4][5]

Objective: To synthesize this compound from 2-hydroxy-3-methylbenzoic acid.

Materials:

-

2-hydroxy-3-methylbenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (DCM) or Acetic Acid (solvent)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in a suitable solvent like dichloromethane. Stir the solution at room temperature.

-

Bromination: Add N-Bromosuccinimide (1.05 eq) to the solution in portions over 15-20 minutes. Causality Note: NBS is chosen as a milder and more selective brominating agent compared to liquid bromine, reducing the risk of over-bromination and improving safety.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine or NBS.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers. Self-Validation: The distinct separation of organic and aqueous layers ensures efficient product recovery.

-

Washing & Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. Standard analytical techniques should be employed.

Protocol: Quality Control and Characterization

-

Sample Preparation: Prepare separate, dilute solutions of the purified product in appropriate deuterated solvents for NMR (e.g., DMSO-d₆) and volatile solvents for LC-MS (e.g., Methanol/Acetonitrile). Prepare a KBr pellet or neat sample for FT-IR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the sample to confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z corresponding to [M-H]⁻ or [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and environment of protons on the aromatic ring and the methyl group.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will identify key functional groups, such as the broad O-H stretch from the carboxylic acid, the phenolic O-H stretch, and the C=O stretch of the carboxyl group.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound verification.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classifications

| Hazard Code | Description | Pictogram | Source |

| H315 | Causes skin irritation | Warning | PubChem[1] |

| H319 | Causes serious eye irritation | Warning | PubChem[1] |

| H335 | May cause respiratory irritation | Warning | PubChem[1] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or OSHA standards (US).

-

Ventilation: Handle the solid powder exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Exposure Controls: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water. If skin irritation persists, seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Halogenated salicylic acids are valuable scaffolds in medicinal chemistry. The bromine atom can serve as a handle for further functionalization (e.g., via Suzuki or Sonogashira coupling) or can enhance biological activity through halogen bonding and by modifying the compound's lipophilicity.

While direct applications of this compound are still emerging, the utility of closely related structures provides a strong rationale for its use. For example, derivatives of 5-bromo-salicylaldehyde are used to synthesize Schiff bases and metal complexes with significant antimicrobial and anticancer potential.[6][7] These derivatives often work by inhibiting crucial enzymes or interacting with biological macromolecules.

Role as a Versatile Chemical Scaffold

The title compound can be envisioned as a starting material for several classes of potential therapeutic agents:

-

Amide Derivatives: Coupling the carboxylic acid with various amines can generate a library of compounds for screening against targets like bacterial enzymes or protein kinases.

-

Ester Derivatives: Esterification can produce prodrugs or modify the compound's pharmacokinetic profile.

-

Metal Complexes: The salicylic acid moiety can act as a ligand to form metal complexes, which are being investigated for antimicrobial and anticancer properties.[6][7]

Conceptual Drug Discovery Pathway

Caption: Role as a scaffold in generating diverse bioactive compounds.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and multifunctional nature make it an attractive starting point for developing novel molecules with tailored biological activities. Adherence to rigorous analytical characterization and strict safety protocols is paramount for its successful and safe utilization. As research continues, this compound is poised to become an increasingly important intermediate in the synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

- Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

-

PrepChem.com. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US3381032A - Preparation of 3, 5-dibromo-salicylic acid.

-

National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

UniCA IRIS - Università degli Studi di Cagliari. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

-

Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylsalicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylsalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Methylsalicylic Acid | C8H8O3 | CID 6738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid

Introduction: Strategic Importance in Synthesis

5-Bromo-2-hydroxy-3-methylbenzoic acid (CAS 36194-82-8) is a polysubstituted aromatic carboxylic acid.[1] Its value in the fields of pharmaceutical development and materials science stems from its densely functionalized scaffold. The specific arrangement of the bromo, hydroxyl, carboxyl, and methyl groups offers multiple reactive sites for further elaboration, making it a key intermediate in the construction of more complex molecular architectures. Understanding its synthesis is not merely an academic exercise; it is a foundational requirement for researchers aiming to leverage its unique chemical properties. This guide provides a detailed examination of its primary synthesis pathway, the underlying chemical principles, and a field-proven experimental protocol.

Part 1: The Primary Synthetic Strategy

The most direct and logical approach to synthesizing this compound is a two-stage process. This strategy is predicated on fundamental, well-established reactions in organic chemistry, ensuring reliability and scalability.

-

Stage 1: Carboxylation of o-Cresol. The synthesis begins with the creation of the core structure, 2-hydroxy-3-methylbenzoic acid, from readily available o-cresol. The Kolbe-Schmitt reaction is the industrial method of choice for this transformation.[2][3][4] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.

-

Stage 2: Regioselective Bromination. The second stage involves the introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution. The key challenge and scientific point of interest here is achieving high regioselectivity to yield the desired 5-bromo isomer.

The overall workflow is summarized in the diagram below.

Caption: High-level workflow for the synthesis of the target compound.

Part 2: The Causality of Regioselectivity in Bromination

The success of this synthesis hinges on the predictable outcome of the electrophilic aromatic substitution in Stage 2. The substitution pattern on the starting material, 2-hydroxy-3-methylbenzoic acid, synergistically directs the incoming electrophile (Br+) to the C-5 position.

-

Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the intermediate carbocation (the arenium ion).

-

Methyl (-CH₃) Group: This is a weakly activating group and an ortho, para-director through an inductive effect.

-

Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director because it withdraws electron density from the ring.

Analysis of Directing Effects: Let's consider the positions relative to the powerful -OH group at C-2:

-

Ortho-positions: C-1 is blocked by the -COOH group, and C-3 is blocked by the -CH₃ group.

-

Para-position: C-5 is open and electronically favored.

Simultaneously, the C-5 position is para to the methyl group and meta to the carboxylic acid group, making it the convergent point for all directing influences. This confluence of electronic effects is the primary reason for the high regioselectivity of this reaction, making it a robust and trustworthy synthetic step.

Caption: Mechanism of electrophilic aromatic bromination.

Part 3: Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear purposes for each step. Adherence to safety protocols is paramount.

Protocol 1: Synthesis of 2-hydroxy-3-methylbenzoic acid (CAS 83-40-9)

This procedure is an adaptation of the Kolbe-Schmitt reaction.[3][5]

-

1. Reagents and Equipment:

-

o-Cresol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), preferably from a cylinder or dry ice

-

Concentrated hydrochloric acid (HCl)

-

High-pressure reactor (autoclave)

-

Standard laboratory glassware

-

-

2. Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve o-cresol in a minimal amount of toluene. Add one molar equivalent of sodium hydroxide solution and heat to reflux with a Dean-Stark trap to remove water azeotropically. Continue until no more water is collected. Remove the solvent under reduced pressure to obtain dry sodium o-cresolate as a solid.

-

Carboxylation: Transfer the dry sodium o-cresolate to a high-pressure autoclave. Seal the vessel and pressurize with carbon dioxide to approximately 100 atm. Heat the reactor to 125-150°C and maintain these conditions for 6-8 hours with vigorous stirring. The precise temperature and pressure can influence the ortho/para selectivity; for this substrate, these conditions favor ortho-carboxylation.[6]

-

Work-up and Isolation: Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid reaction mass in hot water. Transfer the aqueous solution to a beaker and acidify to a pH of ~2 by slowly adding concentrated HCl while stirring in an ice bath. The product, 2-hydroxy-3-methylbenzoic acid, will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 2-hydroxy-3-methylbenzoic acid.

-

Protocol 2: Synthesis of this compound (CAS 36194-82-8)

This protocol employs direct bromination using molecular bromine.

-

1. Reagents and Equipment:

-

2-hydroxy-3-methylbenzoic acid

-

Molecular bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Standard laboratory glassware

-

-

2. Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize HBr gas, dissolve 2-hydroxy-3-methylbenzoic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. From the dropping funnel, add one molar equivalent of molecular bromine dissolved in a small amount of glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10°C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a large beaker of ice water. The crude product will precipitate. If the solution retains a bromine color, add saturated sodium bisulfite solution dropwise until the color dissipates. This step quenches any unreacted bromine.

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water. The primary purification is achieved by recrystallization from an ethanol/water solvent system. Dry the resulting white to off-white crystals under vacuum.

-

Part 4: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Expected Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | ~220-224 °C | Vendor Data |

| CAS Number | 36194-82-8 | [1][7] |

Spectroscopic Analysis:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons should appear as distinct singlets or doublets, confirming the substitution pattern.

-

IR Spectroscopy: Key peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and the O-H stretch of the phenol (~3300-3500 cm⁻¹).

Part 5: Safety and Handling

-

o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All manipulations must be performed in a well-ventilated fume hood. Use appropriate gloves (e.g., butyl rubber or Viton) and have a bromine spill kit available.

-

Acids (HCl, Acetic Acid): Corrosive. Handle with care.

-

High-Pressure Reactions: Only to be performed by trained personnel using certified equipment.

All waste should be neutralized and disposed of in accordance with institutional and local regulations.

References

-

Grokipedia. Kolbe–Schmitt reaction. Available from: [Link]

-

Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available from: [Link]

-

Mohan, D., et al. (2022). Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO₂). Chemistry – An Asian Journal. Available from: [Link]

-

Dains, F. B., & Eberly, F. (n.d.). 2,4,6-TRIBROMOBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Available from: [Link]

-

Future4200. (n.d.). The Kolbe-Schmitt Reaction. Available from: [Link]

- Google Patents. (n.d.). US3360553A - Process for producing hydroxybenzoic acid.

-

Stenutz, R. (n.d.). 2-hydroxy-3-methylbenzoic acid. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Available from: [Link]

- Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Gilman, H., & Kirby, J. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available from: [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Available from: [Link]

Sources

- 1. This compound | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 5. future4200.com [future4200.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Starting Materials and Strategic Routes

This guide provides a comprehensive technical overview of the synthetic strategies for producing 5-Bromo-2-hydroxy-3-methylbenzoic acid, a valuable substituted aromatic acid in the development of pharmaceuticals and other fine chemicals. We will explore two primary synthetic pathways, evaluating the choice of starting materials and the critical reaction steps involved. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis of this target molecule.

Strategic Overview: Choosing a Synthetic Pathway

The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and challenges. The choice of route often depends on the availability and cost of starting materials, desired purity, and scalability of the process.

-

Route A: Building from a Substituted Phenol. This is a convergent approach that begins with a readily available substituted phenol, o-cresol. The synthesis involves the introduction of a carboxyl group, followed by a regioselective bromination.

-

Route B: Building from a Brominated Phenol. This is a more linear approach that starts with a pre-brominated phenol, 2-bromo-6-methylphenol. The key transformation in this route is the introduction of the carboxylic acid functionality.

The following sections will provide a detailed analysis of each of these routes, including reaction mechanisms, experimental protocols, and a comparative evaluation.

Route A: Carboxylation Followed by Bromination

This synthetic pathway is a classic example of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring are strategically exploited to achieve the desired product.

Synthesis of the Key Intermediate: 2-Hydroxy-3-methylbenzoic Acid

The first step in this route is the synthesis of 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid) from o-cresol. The most common and industrially viable method for this transformation is the Kolbe-Schmitt reaction .[1][2]

Mechanism of the Kolbe-Schmitt Reaction:

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[3] The reaction typically proceeds by heating a sodium phenoxide with carbon dioxide under pressure.[1] The sodium phenoxide is generated in situ by treating the phenol with sodium hydroxide. The reaction is then followed by acidification to yield the hydroxybenzoic acid.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid via Kolbe-Schmitt Reaction

-

Materials: o-cresol, sodium hydroxide, carbon dioxide, sulfuric acid.

-

Procedure:

-

In a suitable pressure reactor, sodium o-cresolate is prepared by reacting o-cresol with a stoichiometric amount of sodium hydroxide.

-

The reactor is then pressurized with carbon dioxide (typically to 100 atm) and heated to around 125°C.[1]

-

The reaction mixture is maintained at this temperature and pressure for several hours to allow for the carboxylation to proceed.

-

After cooling, the reaction mixture is treated with sulfuric acid to protonate the carboxylate and precipitate the 2-hydroxy-3-methylbenzoic acid.[1]

-

The product can be purified by recrystallization.

-

Regioselective Bromination of 2-Hydroxy-3-methylbenzoic Acid

The second and final step of Route A is the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid to yield the target molecule, this compound. The success of this step hinges on the regioselectivity of the bromination, which is dictated by the directing effects of the substituents already present on the aromatic ring.

Understanding Regioselectivity:

The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho, para-directing groups, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating and directing effect of the hydroxyl group dominates, strongly directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group is the C-5 position, which is the desired site for bromination.

Diagram 2: Workflow for the carboxylation of 2-bromo-6-methylphenol.

Experimental Protocol: Carboxylation of 2-Bromo-6-methylphenol

A specific, validated protocol for the Kolbe-Schmitt reaction on 2-bromo-6-methylphenol is not widely reported. However, a general procedure can be proposed based on the established mechanism of the reaction.

-

Materials: 2-bromo-6-methylphenol, sodium hydroxide, carbon dioxide, sulfuric acid.

-

Procedure:

-

Prepare sodium 2-bromo-6-methylphenoxide by reacting 2-bromo-6-methylphenol with sodium hydroxide.

-

In a pressure vessel, heat the sodium phenoxide with carbon dioxide under pressure (e.g., 100 atm, 125°C). [1] 3. Maintain the reaction at elevated temperature and pressure for a sufficient duration.

-

After cooling, acidify the reaction mixture with a strong acid like sulfuric acid to precipitate the product.

-

Isolate and purify the this compound by filtration and recrystallization.

-

Comparative Analysis of Synthetic Routes

The selection of the optimal synthetic route depends on a variety of factors. The following table provides a comparative summary of the two approaches.

| Feature | Route A: Carboxylation then Bromination | Route B: Bromination then Carboxylation |

| Starting Material | o-cresol | 2-Bromo-6-methylphenol |

| Number of Steps | 2 | 1 (if starting material is available) |

| Key Reactions | Kolbe-Schmitt, Electrophilic Bromination | Kolbe-Schmitt Reaction |

| Potential Issues | Regiocontrol in bromination, potential for over-bromination. | Availability and cost of starting material, potential for lower yield in carboxylation due to the deactivating effect of bromine. |

| Overall Yield | Generally good, but can be variable depending on the efficiency of the bromination step. | Highly dependent on the success of the carboxylation of the deactivated ring. |

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. Route A, starting from the inexpensive and readily available o-cresol, is a well-established and logical approach, with the primary challenge being the optimization of the regioselective bromination step. Route B offers a more direct path if the brominated precursor is accessible, but the efficiency of the carboxylation of a somewhat deactivated ring needs to be carefully considered.

For industrial-scale production, Route A is likely the more cost-effective and practical choice due to the low cost of the initial starting material. For laboratory-scale synthesis, the choice may be dictated by the availability of either 2-hydroxy-3-methylbenzoic acid or 2-bromo-6-methylphenol. Further process development and optimization would be necessary to maximize the yield and purity for either route.

References

-

PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).

-

Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

-

Eureka | Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (1976). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid. (DE2503929A1).

-

PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

- Google Patents. (2012). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (CN102304052A).

-

L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

- Google Patents. (1982). United States Patent (19).

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

MDPI. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved from [Link]

-

YouTube. (2020). Kolbe-Schmitt Reaction. Retrieved from [Link]

- Google Patents. (2006). United States Patent (12).

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

- Google Patents. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester. (CN102557947A).

-

NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2013). N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. Retrieved from [Link]

- Google Patents. (1989). United States Patent (19).

- Google Patents. (2012). Process for producing N-bromosuccinimide. (CN102329260A).

-

International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-hydroxy-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis, characterization, and application. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive tool for confirming the molecular structure of such compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, including a detailed prediction of the spectrum, a step-by-step experimental protocol for its acquisition, and an interpretation of the expected spectral features. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Theoretical Analysis and Spectrum Prediction